2-Amino-3-hidroxibenzoato de metilo

Descripción general

Descripción

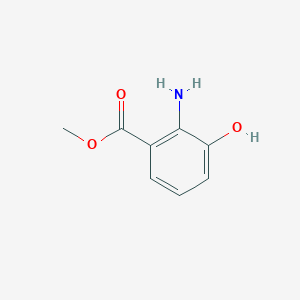

Methyl 2-amino-3-hydroxybenzoate is an organic compound with the molecular formula C₈H₉NO₃. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a derivative of anthranilic acid . Anthranilic acid and its derivatives are known to be building blocks for a wide range of microbial natural products . .

Mode of Action

Anthranilic acid derivatives are known to interact with various enzymes and proteins, leading to the biosynthesis of many natural heterocycles .

Biochemical Pathways

Methyl 2-amino-3-hydroxybenzoate is involved in the biosynthesis of several microbial natural products . It is converted into various natural heterocycles, including benzodiazepinones, fumiquinazolines, quinoxalines, phenoxazines, benzoxazolinates, quinolones, and phenazines . These compounds play crucial roles in various biological processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The compound’s involvement in the biosynthesis of various natural heterocycles suggests that it may have significant effects on cellular metabolism and function .

Action Environment

Like other chemical compounds, its stability and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

Methyl 2-amino-3-hydroxybenzoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route, not via a hydrolytic route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .

Cellular Effects

It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 2-amino-3-hydroxybenzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized via a dehydrogenative route, not via a hydrolytic route .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 2-amino-3-hydroxybenzoate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .

Dosage Effects in Animal Models

The effects of Methyl 2-amino-3-hydroxybenzoate vary with different dosages in animal models

Metabolic Pathways

Methyl 2-amino-3-hydroxybenzoate is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reduction of methyl 3-hydroxy-2-nitrobenzoate using iron powder in a mixture of acetic acid and ethanol. The reaction is heated to boiling for two hours, followed by extraction with ethyl acetate and purification .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-amino-3-hydroxybenzoate often involves the use of (trimethylsilyl)diazomethane as a methylating agent. The reaction is carried out in toluene and methanol at low temperatures, followed by the addition of acetic acid to neutralize the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.

Substitution: Reagents like benzoyl chloride and sulfonic acid derivatives are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates and benzoxazoles.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-4,5-dimethylbenzoate

- Methyl 2-amino-3-methoxybenzoate

- Methyl 2,5-diaminobenzoate

Uniqueness

Methyl 2-amino-3-hydroxybenzoate is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a compound with significant biological activity due to its unique chemical structure. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-hydroxybenzoate features an amino group and a hydroxyl group on the benzene ring, which contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

The mechanism of action for methyl 2-amino-3-hydroxybenzoate involves several key processes:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted to participate in the biosynthesis of natural heterocycles, which are essential for cellular functions.

- Cellular Effects : It affects cell signaling pathways, gene expression, and metabolism. Studies indicate that it may modulate the activity of certain proteins involved in these processes.

- Pharmacokinetics : Methyl 2-amino-3-hydroxybenzoate exhibits high gastrointestinal absorption, suggesting its potential for therapeutic applications.

Biological Activities

Methyl 2-amino-3-hydroxybenzoate has been studied for a variety of biological activities:

Antimicrobial Activity

Research indicates that methyl 2-amino-3-hydroxybenzoate possesses antimicrobial properties. In laboratory settings, it has demonstrated effectiveness against several bacterial strains. For instance, in an agar diffusion assay, zones of inhibition were measured to assess its antibacterial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Streptococcus spp. | 18 |

Antioxidant Properties

The compound has shown antioxidant capabilities by reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities. This suggests a protective role against oxidative stress in cells .

Anti-inflammatory Effects

Methyl 2-amino-3-hydroxybenzoate modulates inflammatory pathways by affecting the expression of cytokines and enzymes involved in inflammation. It has been shown to inhibit the production of pro-inflammatory mediators such as IL-6 and COX-2.

Antiproliferative Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It can influence cell cycle regulation and promote cellular differentiation through modulation of signaling pathways related to cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl 2-amino-3-hydroxybenzoate against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations (0.07–1000 μg/mL) compared to standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies using human glioblastoma cells revealed that methyl 2-amino-3-hydroxybenzoate reduced cell viability significantly at concentrations above 50 μM, suggesting potential for further development as an anticancer agent .

Applications in Research and Industry

Methyl 2-amino-3-hydroxybenzoate is utilized across various fields:

- Chemistry : It serves as an intermediate in organic synthesis, facilitating the creation of complex molecules.

- Biology : The compound is studied for its interactions with enzymes and metabolic pathways involving aromatic compounds.

- Medicine : Investigations into its therapeutic properties are ongoing, particularly regarding anti-inflammatory and antimicrobial effects.

- Industry : Its reactive functional groups make it valuable in producing dyes and pigments .

Propiedades

IUPAC Name |

methyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIJXOCHGFQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170178 | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-21-8 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.